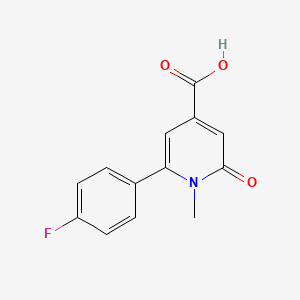![molecular formula C11H12N2O B11790553 2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one CAS No. 1427501-95-8](/img/structure/B11790553.png)
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with substituted aldehydes under controlled conditions . The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The compound exerts its effects primarily by inhibiting specific enzymes and receptors. For instance, it has been shown to inhibit FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation and survival pathways . By binding to these receptors, the compound disrupts their signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar pyridine core and exhibit comparable biological activities, such as kinase inhibition.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and show a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for developing new cancer therapies targeting FGFR signaling pathways .
特性
CAS番号 |
1427501-95-8 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
2-methyl-1-(1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10(14)9-4-3-8-5-6-12-11(8)13-9/h3-7H,1-2H3,(H,12,13) |
InChIキー |
VXEJFBQTKHJGIO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=NC2=C(C=C1)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


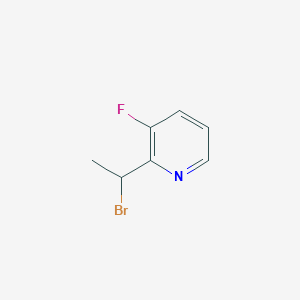
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
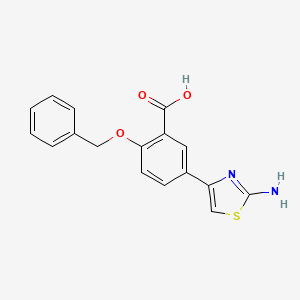
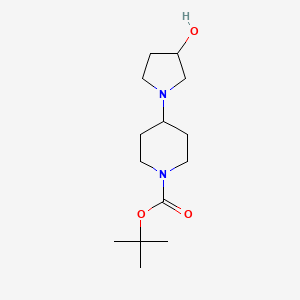

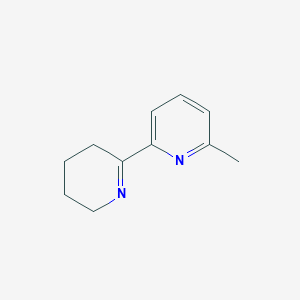
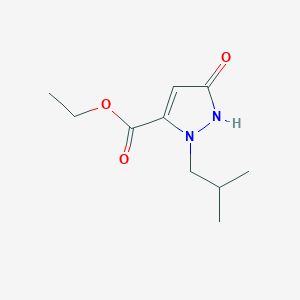
![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)
![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)


